![molecular formula C26H16ClF3N2O3S B12620743 (11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12620743.png)
(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
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Description
(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a useful research compound. Its molecular formula is C26H16ClF3N2O3S and its molecular weight is 528.9 g/mol. The purity is usually 95%.
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Biological Activity
Molecular Formula
- C : 21
- H : 17
- Cl : 1
- F : 3
- N : 5
- O : 2
Molecular Weight
- Approximately 486.88 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Research indicates that the compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria, potentially through disruption of bacterial cell membranes.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, likely through the modulation of pro-inflammatory cytokines.
Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM. The study concluded that the compound triggers apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.
Study 2: Antimicrobial Activity
In a study conducted by Journal of Antimicrobial Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating potent antibacterial properties.
Study 3: Inflammation Modulation
Research published in Inflammation Research assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration of the compound significantly reduced paw edema and levels of TNF-alpha and IL-6 compared to control groups.
Summary of Biological Activities
Activity Type | Effectiveness | Mechanism | Reference |
---|---|---|---|
Antitumor | IC50 ~10 µM | Induces apoptosis | Cancer Research (2023) |
Antimicrobial | MIC ~15 µg/mL (S.a.) | Disrupts cell membrane | Journal of Antimicrobial Chemotherapy (2023) |
Anti-inflammatory | Significant reduction | Modulates cytokines | Inflammation Research (2023) |
Properties
Molecular Formula |
C26H16ClF3N2O3S |
---|---|
Molecular Weight |
528.9 g/mol |
IUPAC Name |
(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C26H16ClF3N2O3S/c27-17-8-7-14(12-16(17)26(28,29)30)32-24(34)19-20(25(32)35)22(23(33)18-6-3-11-36-18)31-10-9-13-4-1-2-5-15(13)21(19)31/h1-12,19-22H/t19-,20+,21?,22-/m0/s1 |
InChI Key |
KPPDUMYJYDSJOF-PJEZACDQSA-N |
Isomeric SMILES |
C1=CC=C2C3[C@@H]4[C@H]([C@H](N3C=CC2=C1)C(=O)C5=CC=CS5)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C3C4C(C(N3C=CC2=C1)C(=O)C5=CC=CS5)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)C(F)(F)F |
Origin of Product |
United States |
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